molecular formula C7H12ClN3O2S B6270481 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2763780-89-6

2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6270481
CAS No.: 2763780-89-6
M. Wt: 237.7
InChI Key:
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Description

2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group and an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with an ethylamine derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pyrimidine ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine
  • 2-(5-Methanesulfonylpyrimidin-2-yl)ethanol
  • 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-thiol

Uniqueness

2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its reactivity, while the ethanamine side chain provides versatility in chemical modifications.

Properties

CAS No.

2763780-89-6

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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